Butyric acid, 4-(diethylamino)-

Übersicht

Beschreibung

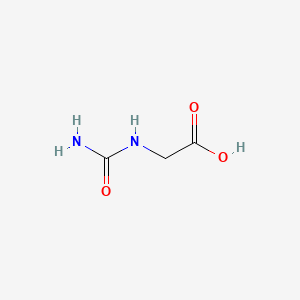

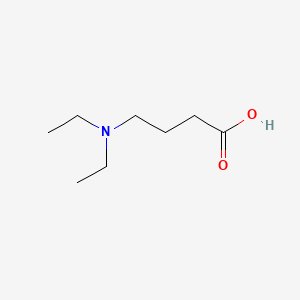

“Butyric acid, 4-(diethylamino)-” is a chemical compound with the molecular formula C8H17NO2. It is commonly used in solution-phase peptide synthesis .

Molecular Structure Analysis

The molecular structure of “Butyric acid, 4-(diethylamino)-” can be represented by the linear formula (CH3)2N(CH2)3CO2H . Its molecular weight is approximately 159.23 g/mol.Physical And Chemical Properties Analysis

“Butyric acid, 4-(diethylamino)-” has a density of approximately 1.0±0.1 g/cm3. It has a boiling point of 255.1±23.0 °C at 760 mmHg. The compound has a molar refractivity of 44.4±0.3 cm3 and a molar volume of 162.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Insights Further research into the chemical synthesis of compounds related to 4-(diethylamino)-butyric acid has been conducted. Potts and Winslow (1987) reported the synthesis of 4-diethylamino-2,6-di-tert-butylpyridine, a compound with structural similarities, highlighting the diverse synthetic routes and potential applications of diethylamino derivatives (Potts & Winslow, 1987).

Biological Activity and Molecular Recognition The molecular recognition capabilities of amine-containing, cytosine-based ditopic receptors, including those with diethylamino substituents, have been studied for their ability to complex with guanosine monophosphate (GMP). Such compounds demonstrate the potential of diethylamino derivatives in biochemical and pharmacological applications (Furuta, Magda, & Sessler, 1991).

Solid-State Fluorescence Research into the solid-state fluorescence properties of pyridinium styryl dyes, including those with diethylamino groups, has shown significant potential in materials science and sensor technology. These compounds exhibit strong fluorescence in the solid state, suggesting applications in optoelectronics and fluorescence-based sensing technologies (Matsui et al., 2013).

Safety And Hazards

Zukünftige Richtungen

Microbially produced volatile fatty acids (VFAs), such as “Butyric acid, 4-(diethylamino)-”, can be considered as a replacement for petroleum-based VFAs due to their renewability, degradability, and sustainability . The development of bio-based butyric acid production processes from renewable feedstocks is gaining attention .

Eigenschaften

IUPAC Name |

4-(diethylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-9(4-2)7-5-6-8(10)11/h3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDAWBWSOYRMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213299 | |

| Record name | Butyric acid, 4-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyric acid, 4-(diethylamino)- | |

CAS RN |

63867-13-0, 42060-21-9 | |

| Record name | Butyric acid, 4-(diethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC359856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyric acid, 4-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.